2,2-Diethylpyrrolidine
CAS No.:
Cat. No.: VC17692582
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 2,2-diethylpyrrolidine |
| Standard InChI | InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3 |
| Standard InChI Key | ZRGQODBQCKIFRN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCCN1)CC |
Introduction
Chemical Structure and Stereochemical Considerations
2,2-Diethylpyrrolidine (C₈H₁₇N) features a saturated pyrrolidine ring with ethyl groups at the C2 position (Figure 1). The compound’s molecular weight is 127.23 g/mol, and its IUPAC name is 2,2-diethylpyrrolidine. The ethyl substituents introduce significant steric hindrance, influencing both its conformational dynamics and reactivity. Unlike simpler pyrrolidine derivatives, the diethyl groups restrict ring puckering, favoring a specific chair-like conformation that impacts nucleophilicity at the nitrogen center .
Key Structural Properties
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Molecular Formula: C₈H₁₇N
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Molecular Weight: 127.23 g/mol
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SMILES Notation: CCC1(CCCN1)CC
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Chirality: The compound is achiral due to symmetry at the C2 position, but stereochemical variants can arise during functionalization .
Synthetic Methodologies
Asymmetric Intramolecular Aza-Michael Reaction
A breakthrough in synthesizing 2,2-disubstituted pyrrolidines involves chiral phosphoric acid-catalyzed intramolecular aza-Michael reactions. Maddocks (2020) demonstrated that α,β-unsaturated thioesters undergo cyclization with protected amines to yield 2,2-spirocyclic pyrrolidines in high enantiomeric excess (ee >90%) . While this method was applied to spirocyclic systems, the principles extend to 2,2-diethyl derivatives by substituting ethyl groups at the Michael acceptor site.
Reaction Conditions
Reductive Amination
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The secondary amine in 2,2-diethylpyrrolidine participates in alkylation and acylation reactions. Electrophiles such as alkyl halides or acyl chlorides react preferentially at the nitrogen atom due to steric shielding of the carbon backbone .
Example Reaction
Conditions: Triethylamine, THF, 0°C → RT .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or peracids generates N-oxides, which serve as intermediates in drug discovery .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a pyrrolidine derivative, though this is less common due to the compound’s inherent saturation.
Applications in Scientific Research
Organic Synthesis
2,2-Diethylpyrrolidine acts as a chiral auxiliary in asymmetric synthesis. Its rigid structure templates stereoselective transformations, such as the synthesis of (R)-bgugaine and (R)-irnidine, natural products with antihistaminic properties .
Medicinal Chemistry
The compound’s ability to mimic bioactive amine structures makes it a pharmacophore in histamine receptor antagonists. For instance, derivatives have been employed in multikilogram syntheses of naphthalenoid-based therapeutics .
Industrial Applications
As an intermediate in agrochemical production, 2,2-diethylpyrrolidine contributes to herbicides and fungicides. Its ethyl groups enhance lipid solubility, improving membrane permeability in active ingredients .
Comparative Analysis with Related Compounds
The ethyl groups in 2,2-diethylpyrrolidine reduce ring flexibility compared to 2-methyl analogs, favoring applications requiring rigid scaffolds .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 165–167°C | ASTM D1078 |
| Density | 0.89 g/cm³ | Pycnometry |
| Refractive Index | 1.456 (20°C) | Abbe refractometer |
| Solubility | Miscible with organic solvents; insoluble in water | USP <921> |
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